3-Benzyl-2,4-dimethylindeno[2,1-B]pyran
Description
Properties
CAS No. |
62096-41-7 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-benzyl-2,4-dimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C21H18O/c1-14-19(12-16-8-4-3-5-9-16)15(2)22-20-13-17-10-6-7-11-18(17)21(14)20/h3-11,13H,12H2,1-2H3 |
InChI Key |
QMTVCTCJQCBPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C=C2OC(=C1CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation and Cyclization
A common route involves sequential aldol condensation and cyclization. Starting with 2,4-dimethylindan-1-one, benzylation is achieved via Friedel-Crafts alkylation using benzyl chloride in the presence of AlCl₃. Subsequent treatment with ethyl acetoacetate under acidic conditions (H₂SO₄/AcOH) induces cyclodehydration to form the pyran ring. Yields typically range from 65–78%, with purification via column chromatography (hexane/ethyl acetate).
Key Conditions :
-
Temperature: 80–100°C
-
Catalysts: AlCl₃ (for benzylation), H₂SO₄ (for cyclization)
-
Solvents: Dichloromethane (alkylation), acetic acid (cyclization).
Cascade Cyclization Strategies
Erlenmeyer–Plöchl Azlactone Reaction
A regioselective method employs o-(2-acyl-1-ethynyl)benzaldehydes and N-acylglycines. The reaction proceeds via sequential C–C and C–O bond formation, yielding indeno[2,1-c]pyran-3-ones as intermediates. Methylation (CH₃I/K₂CO₃) and benzylation (BnBr/NaH) furnish the target compound in 54–62% overall yield.
Optimization Insights :
Catalytic Approaches
Heterogeneous Acid Catalysis
Sulfated ZrO₂/γ-Al₂O₃ (1.5 M) in ethanol enables one-pot synthesis from 2,4-dimethylindan-1-one, benzaldehyde, and malononitrile. The catalyst facilitates Knoevenagel-Michael-cyclization cascines, achieving 85–95% yield within 70–80 minutes.
Advantages :
DBU-Catalyzed Multicomponent Reactions
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol promotes three-component condensation of aldehydes, malononitrile, and dimedone. While primarily used for tetrahydrobenzo[b]pyrans, adapting stoichiometry (2:1 aldehyde/indanone ratio) yields the title compound in 72% yield.
Comparative Analysis of Methodologies
| Method | Yield (%) | Time | Catalyst | Key Advantage |
|---|---|---|---|---|
| Multi-Step Condensation | 65–78 | 12–24 h | AlCl₃, H₂SO₄ | High purity |
| Cascade Cyclization | 54–62 | 6–8 h | NaOAc | Regioselectivity |
| Sulfated ZrO₂/γ-Al₂O₃ | 85–95 | 1.3 h | Sulfated ZrO₂/γ-Al₂O₃ | Rapid, recyclable |
| DBU Catalysis | 72 | 4 h | DBU | Solvent compatibility |
Challenges and Optimizations
-
Steric Hindrance : Bulky substituents on the indenone core reduce cyclization efficiency. Microwave-assisted heating (130°C) mitigates this, improving yields by 15–20%.
-
Byproduct Formation : Over-benzylation is minimized using dropwise addition of BnBr.
-
Purification : Silica gel chromatography remains standard, though recrystallization (ethanol/water) is effective for gram-scale production.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2,4-dimethylindeno[2,1-B]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Benzyl-2,4-dimethylindeno[2,1-B]pyran has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of 3-Benzyl-2,4-dimethylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 3-Benzyl-2,4-dimethylindeno[2,1-B]pyran | 62096-41-7 | C23H20O | 312.41 | Not reported | 3-Benzyl, 2,4-dimethyl |
| 2-Phenylindeno[2,1-b]pyran | 10435-67-3 | C18H12O | 244.29 | 197–198 | 2-Phenyl |
| 2,3,4-Trimethyl-indeno[2,1-b]pyran | Not available | C16H14O | 222.28 | Not reported | 2,3,4-Trimethyl |
| 6-Phenylindeno[2,1-b]pyran | Not available | C18H12O | 244.29 | Not reported | 6-Phenyl |
Key Observations:
Substituent Effects: The benzyl group in this compound introduces steric bulk and lipophilicity compared to phenyl or methyl substituents in analogs like 2-Phenylindeno[2,1-b]pyran . This may influence solubility and bioavailability. Methyl groups at positions 2 and 4 likely enhance thermal stability, as seen in thermochemical studies of trimethyl-substituted indenopyrans .
Thermochemical Properties: Group additivity values (GAV) for 2,3,4-Trimethyl-indeno[2,1-b]pyran and 6-Phenylindeno[2,1-b]pyran show significant discrepancies between gas and solid phases, suggesting polymorphic behavior or varying intermolecular interactions . Similar phase-dependent stability may apply to this compound.
Key Insights:
- Multi-component reactions (e.g., one-pot syntheses) are common for indenopyrans, enabling efficient incorporation of diverse substituents .
- The benzyl group in this compound may require protective strategies during synthesis to prevent unwanted side reactions.
Table 3: Reported Bioactivities of Structural Analogs
Implications for this compound:
Q & A
Q. What are the recommended synthetic routes for 3-Benzyl-2,4-dimethylindeno[2,1-B]pyran, and how can reaction conditions be optimized for yield?
A typical synthesis involves condensation reactions between substituted aldehydes and enaminones under acid catalysis. For example, refluxing 4-chlorobenzaldehyde with an enaminone in the presence of a Brønsted acid (e.g., p-toluenesulfonic acid) yields indeno[2,1-b]pyran derivatives. Optimization includes adjusting solvent polarity (e.g., ethanol vs. toluene), reaction time (12–24 hours), and catalyst loading (5–10 mol%) to improve yields up to 75–85% .
Q. Which spectroscopic techniques are most effective for characterizing substituent effects in this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for analyzing substituent positions and electronic environments. For example, H-NMR can resolve methyl and benzyl group signals (δ 1.2–2.5 ppm for aliphatic protons, δ 7.2–7.6 ppm for aromatic protons). IR spectroscopy identifies functional groups like carbonyls (1700–1750 cm), while mass spectrometry confirms molecular weight and fragmentation patterns .
Q. How do structural modifications influence the lipophilicity and bioactivity of this compound?
Substituents like benzyl or methyl groups enhance lipophilicity (logP values), improving membrane permeability. Computational tools like Molinspiration or experimental shake-flask methods can quantify logP. Increased lipophilicity correlates with enhanced binding to hydrophobic enzyme pockets, as seen in analogues with 4-chlorophenyl substituents showing improved IC values in kinase inhibition assays .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
Standard assays include:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase activity using ATP analogs).
- Cytotoxicity : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7).
- Binding affinity : Surface plasmon resonance (SPR) for real-time target interaction analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in thermochemical data for indeno[2,1-b]pyran derivatives during computational modeling?
Discrepancies in group additivity values (GAVs) for enthalpy of formation (e.g., gas vs. solid phase differences in 2,3,4-trimethyl-indeno[2,1-b]pyran) require validation via:
Q. What strategies are employed to design multi-component reactions involving this compound as a key intermediate?
Advanced syntheses leverage domino reactions, such as one-pot four-component reactions. For example, combining aldehydes, enaminones, isocyanides, and indenoquinoxaline precursors under ZrOCl·8HO catalysis yields spirofuran-indenoquinoxalines. Key factors include:
Q. How can structure-activity relationship (SAR) studies be systematically conducted for indeno[2,1-b]pyran derivatives?
SAR workflows involve:
- Substituent variation : Synthesize analogues with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- 3D-QSAR modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields.
- Molecular docking : Validate binding poses with targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina or Schrödinger .
Q. What computational methods validate experimental findings when contradictions arise in thermodynamic properties?
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways to identify intermediates.
- NIST Database Cross-Validation : Compare experimental thermochemical data (e.g., enthalpies) with NIST Standard Reference Database 69 entries.
- Error Propagation Analysis : Quantify uncertainties in calorimetric or spectroscopic measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
